CHLOROZOTOCIN

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

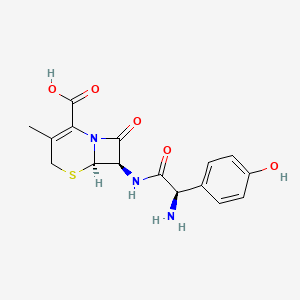

Chlorozotocin is a nitrosourea compound with the chemical formula C9H16ClN3O7 . It is primarily used in cancer therapy due to its antitumor properties. This compound is an analogue of streptozotocin and is known for its relatively low bone marrow toxicity compared to other nitrosoureas .

准备方法

氯氮丝菌素是通过一系列化学反应合成的,这些反应包括将氯乙基和亚硝基引入到葡萄糖分子中。合成路线通常包括以下步骤:

起始原料: 合成从葡萄糖衍生物开始。

氯乙基化: 用氯乙基化剂使葡萄糖衍生物反应,从而引入氯乙基。

氯氮丝菌素的工业生产方法涉及类似的步骤,但针对大规模生产进行了优化,确保最终产品的产率高,纯度高。

化学反应分析

氯氮丝菌素会经历多种类型的化学反应,包括:

烷基化: 氯氮丝菌素可以烷基化 DNA,导致与 DNA 碱基形成共价键。这种反应对其抗肿瘤活性至关重要。

氨基甲酰化: 氯氮丝菌素还可以氨基甲酰化蛋白质,影响其功能。

这些反应中常用的试剂和条件包括水溶液、温和温度和中性到弱酸性 pH 值。

科学研究应用

氯氮丝菌素有几种科学研究应用,包括:

癌症治疗: 氯氮丝菌素用于治疗各种癌症,包括结肠癌和恶性黑色素瘤。

生物化学研究: 氯氮丝菌素用于研究 DNA 烷基化和蛋白质氨基甲酰化的机制。

药理学研究: 氯氮丝菌素用于研究硝基脲类化合物的药代动力学和药效学.

作用机制

氯氮丝菌素主要通过 DNA 烷基化发挥作用。氯氮丝菌素的氯乙基与 DNA 碱基形成共价键,导致 DNA 交联和链断裂。这会破坏 DNA 复制和转录,最终导致细胞死亡。 氯氮丝菌素还会氨基甲酰化蛋白质,影响其功能并促进其抗肿瘤活性 .

相似化合物的比较

氯氮丝菌素在硝基脲类化合物中是独一无二的,因为它具有相对较低的骨髓毒性。类似的化合物包括:

链脲佐菌素: 氯氮丝菌素的类似物,具有更高的骨髓毒性。

BCNU(卡莫司汀): 一种烷基化活性更高,但毒性也更高的硝基脲。

CCNU(洛莫司汀): 另一种具有类似抗肿瘤活性但髓毒性更高的硝基脲.

氯氮丝菌素独特的抗肿瘤活性和降低的骨髓毒性的结合使其成为癌症治疗中的一种有价值的化合物。

属性

Key on ui mechanism of action |

The effect of five different 1-(2-chloroethyl)-1-nitrosoureas on the growth of cultured P388 cells has been analyzed in terms of physical, chemical, and kinetic parameters that are related to the mechanism of action of this class of cancer chemotherapeutic agent. This study correlates structure with activity at the cellular level by using a dose function that is related to the amount of active species, the (2-chloroethyl)diazonium ion, that is formed during the period of exposure of cells to drug rather than to the initial drug dose. 1-(2-Chloroethyl)-1-nitrosourea analogs that rapidly enter the P388 cells are shown to have the same activity relative to the amount of active species formed. When analyzed in this way, activity is not influenced by the structure of the N-3 substituent, lipophilicity, or carbamoylating activity. The agents 1-(2-chloroethyl)-1-nitrosourea (CNU), 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (PCNU), 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) all produce a 50% cell growth inhibition at 6 to 7 microM active species formed per cell volume. Chlorozotocin required a twofold higher effective dose to produce the same toxic effect. This decreased activity is attributed to the slow uptake of the water-soluble chlorozotocin into P388 and L1210 cells relative to the rate of chlorozotocin conversion to active species in medium. The yields to 2-chloroethanol from CNU, BCNU, and chlorozotocin were shown to be the same, indicating that these agents generate the same yield of alkylating intermediate at 37 degrees C and pH 7.4. |

|---|---|

CAS 编号 |

54749-90-5 |

分子式 |

C9H16ClN3O7 |

分子量 |

313.69 g/mol |

IUPAC 名称 |

1-(2-chloroethyl)-1-nitroso-3-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)urea |

InChI |

InChI=1S/C9H16ClN3O7/c10-1-2-13(12-20)9(19)11-5(3-14)7(17)8(18)6(16)4-15/h3,5-8,15-18H,1-2,4H2,(H,11,19) |

InChI 键 |

MKQWTWSXVILIKJ-UHFFFAOYSA-N |

SMILES |

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |

手性 SMILES |

C(CCl)N(C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O |

规范 SMILES |

C(CCl)N(C(=O)NC(C=O)C(C(C(CO)O)O)O)N=O |

外观 |

Solid powder |

颜色/形态 |

Ivory colored crystals |

熔点 |

147-148 °C (decomposes with evolution of gas) |

Key on ui other cas no. |

69839-80-1 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Sol in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

2-(3-(2-chloroethyl)-3-nitrodoureido)-2-deoxy-D-glucopyranose chlorozotocin chlorozotocin, (L)-isomer NSC 178,248 NSC-178248 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

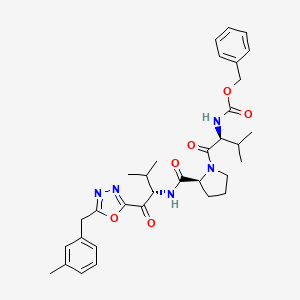

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)